molecular formula C22H16FN7O2S2 B12129742 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12129742
M. Wt: 493.5 g/mol
InChI Key: CAPMGPDQMLCBGJ-UHFFFAOYSA-N
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Description

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the 2-fluorophenylmethylsulfanyl group. The final steps involve the formation of the triazatricyclo structure and the addition of the carboxamide group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.

Comparison with Similar Compounds

Compared to other similar compounds, N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.

Properties

Molecular Formula

C22H16FN7O2S2

Molecular Weight

493.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H16FN7O2S2/c1-29-17(24)13(10-14-18(29)25-16-8-4-5-9-30(16)20(14)32)19(31)26-21-27-28-22(34-21)33-11-12-6-2-3-7-15(12)23/h2-10,24H,11H2,1H3,(H,26,27,31)

InChI Key

CAPMGPDQMLCBGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

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